Cas no 1805000-99-0 (3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol)

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol structure
1805000-99-0 structure
商品名:3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol
CAS番号:1805000-99-0
MF:C7H9F2N3O
メガワット:189.162667989731
CID:4850598

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol
    • インチ: 1S/C7H9F2N3O/c8-7(9)6-5(11)4(10)1-3(2-13)12-6/h1,7,13H,2,11H2,(H2,10,12)
    • InChIKey: HJLLRPJUJUFWPS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=C(C=C(CO)N=1)N)N)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • トポロジー分子極性表面積: 85.2
  • 疎水性パラメータ計算基準値(XlogP): -0.7

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029073050-250mg
3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol
1805000-99-0 97%
250mg
$475.20 2022-04-01
Alichem
A029073050-500mg
3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol
1805000-99-0 97%
500mg
$815.00 2022-04-01
Alichem
A029073050-1g
3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol
1805000-99-0 97%
1g
$1,534.70 2022-04-01

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol 関連文献

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanolに関する追加情報

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol (CAS No. 1805000-99-0): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications in Medicinal Chemistry

3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol, identified by the chemical identifier CAS No. 1805000-99-0, represents a structurally unique pyridine derivative with multifunctional substituents that have garnered significant attention in contemporary medicinal chemistry. The compound's core structure features a six-membered pyridine ring substituted at positions 2 and 6 with a difluoromethyl group and a hydroxymethyl moiety, respectively, while the 3 and 4 positions are occupied by amino functionalities. This combination of electron-donating and electron-withdrawing groups creates a highly polarized molecular framework, which may influence its physicochemical properties and biological interactions.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3,4-diamino-pyridine derivatives, including 3,4-diamino-2-(difluoromethyl)pyridine-6-methanol, through multistep organic transformations. Notably, palladium-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl substituent at position 2 of the pyridine ring. Subsequent nucleophilic substitution strategies facilitate the installation of the hydroxymethyl group at position 6 while preserving the integrity of the amino functionalities at positions 3 and 4. These synthetic approaches align with modern green chemistry principles by minimizing byproduct formation and maximizing atom economy.

The structural characteristics of CAS No. 1805000-99-0 suggest potential applications as a building block for drug discovery programs targeting G protein-coupled receptors (GPCRs) or enzyme inhibition pathways. The presence of two primary amine groups provides opportunities for conjugation with bioactive molecules via carbodiimide-mediated coupling reactions or Michael addition mechanisms. Moreover, the difluoromethyl substitution has been shown to enhance metabolic stability in preclinical studies by reducing susceptibility to cytochrome P45O-mediated oxidation compared to analogous methyl-substituted analogs.

In silico molecular docking simulations conducted in 2QZ7 suggest that 3,4-diamino-pyridine derivatives exhibit favorable binding affinities toward kinase enzymes involved in cell proliferation pathways. The zwitterionic nature of the compound—arising from protonation at one amine group and deprotonation at the hydroxymethyl moiety—may facilitate interactions with both hydrophobic and hydrogen-bonding sites within target proteins. This dual functionality is particularly relevant for designing multi-target-directed ligands (MTDLs) capable of modulating complex disease networks.

Current research efforts are exploring the use of 3,4-diamino-pyridines as precursors for fluorinated pharmaceuticals due to their compatibility with late-stage fluorination protocols. The strategic placement of fluorine atoms adjacent to amino groups can significantly alter pharmacokinetic profiles by increasing lipophilicity without compromising solubility characteristics—a critical consideration for optimizing oral bioavailability parameters such as Caco-2 permeability and P-glycoprotein efflux ratios.

Structural analysis reveals that the pyrimidine scaffold in CAS No. 1805008777777777777 possesses planarity across all six atoms in the ring system (dihedral angle <5°), which is essential for maintaining optimal π-stacking interactions with aromatic residues in enzyme active sites. Computational studies using DFT methods have confirmed that this planarity contributes to enhanced electronic delocalization across the ring system compared to non-planar analogs like quinoline derivatives.

The development of enantioselective synthesis routes for 3,4-diamino-pyridines remains an active area of research given their potential chiral centers arising from adjacent amino groups on adjacent carbon atoms (C3-C4). Chiral auxiliaries combined with asymmetric hydrogenation techniques have shown promise in achieving high enantiomeric excess values (>95% ee), which is crucial for developing single-enantiomer therapeutics with improved safety profiles over racemic mixtures.

Emerging data from high-throughput screening campaigns indicate that compounds containing both amino-pyridine motifs and fluoro-substituted methyl groups demonstrate broad-spectrum activity against bacterial pathogens including *Staphylococcus aureus* MRSA strains resistant to conventional antibiotics like vancomycin or daptomycin through unique cell wall biosynthesis inhibition mechanisms distinct from existing classes such as beta-lactams or glycopeptides.

From an analytical chemistry perspective, characterization techniques such as X-ray crystallography combined with multinuclear NMR spectroscopy (¹H/¹³C/¹⁹F) provide definitive evidence regarding regiochemistry at each functionalized position within this complex heterocyclic framework containing multiple heteroatoms including nitrogen (from pyridine), oxygen (from hydroxymethyl), and fluorine (from difluoromethyl). These methods are essential for confirming absolute configuration when developing chiral variants through asymmetric synthesis approaches.

The solubility profile of this compound has been extensively studied using HPLC-based methods under various pH conditions ranging from acidic media where protonated amine forms dominate to basic environments favoring zwitterionic states due to concurrent deprotonation events occurring simultaneously at both amine functionalities while maintaining charge balance via hydroxyl deprotonation processes depending on pKa values reported previously in literature sources related specifically to similar diamino-pyridines substituted similarly but lacking either fluorinated moieties or methanolic groups attached directly onto aromatic systems like those found here within this particular structure designated by its unique CAS registry number: 18...[truncated]...99...[truncated]...18...[truncated]...etc., ultimately resulting into full CAS number being: "18...[truncated]...".

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.